molecular formula C8H8ClN3O2 B13172114 4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde

4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13172114
M. Wt: 213.62 g/mol
InChI Key: RNGHCRPIHWAZDL-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H8ClN3O2. It is a pyrimidine derivative, which is a class of compounds known for their significant roles in pharmaceuticals and agrochemicals. This compound is characterized by the presence of a chloro group, a hydroxyazetidinyl group, and a carbaldehyde group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with 3-hydroxyazetidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Amino or thio derivatives of the pyrimidine ring.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The chloro and hydroxyazetidinyl groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The carbaldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydroxyazetidinyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets, making it a valuable molecule in medicinal chemistry and drug development.

Properties

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

4-chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C8H8ClN3O2/c9-7-6(3-13)8(11-4-10-7)12-1-5(14)2-12/h3-5,14H,1-2H2

InChI Key

RNGHCRPIHWAZDL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C(=NC=N2)Cl)C=O)O

Origin of Product

United States

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